molecular formula C9H9F3O3 B1625868 Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate CAS No. 26431-52-7

Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate

Cat. No. B1625868
Key on ui cas rn: 26431-52-7
M. Wt: 222.16 g/mol
InChI Key: RQRLSFQHDQTZEF-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

18 g of the product of Stage B were refluxed for 2 and a half hours in 42 ml of water and 126 ml of ethanol in the presence of 3.55 g of sodium hydroxide. The mixture was allowed to return to room temperature and 2N hydrochloric acid was added to neutrality. The mixture was partially concentrated and 2N sodium hydroxide solution was added. The mixture was extracted with isopropyl ether and the solvent was evaporated to obtain 14.25 g of the expected product melting at 140° C.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
3.55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:12]([F:15])([F:14])[F:13])[C:6]=1[C:7]([O:9]CC)=[O:8].C(O)C.[OH-].[Na+].Cl>O>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:12]([F:14])([F:13])[F:15])[C:6]=1[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC=1OC=C(C1C(=O)OCC)C(F)(F)F
Name
Quantity
42 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
126 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
3.55 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated
ADDITION
Type
ADDITION
Details
2N sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=C(C1C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.25 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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